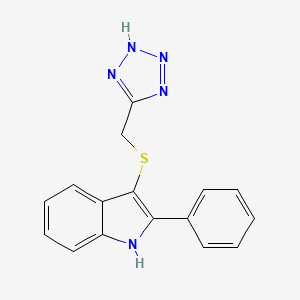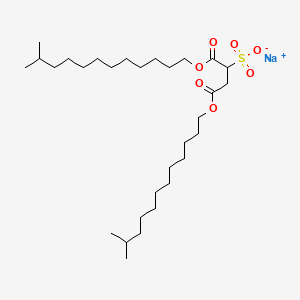
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- is a complex organic compound with a unique structure that combines elements of quinazolinone and isoquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quinazolinone core, followed by the introduction of the isoquinoline moiety and subsequent functionalization to achieve the final structure. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Derivatives: Compounds with the isoquinoline moiety but varying substituents.
Uniqueness
4(3H)-Quinazolinone, 7-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-2-methyl-3-(2-methylphenyl)- is unique due to its combination of quinazolinone and isoquinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
74101-64-7 |
|---|---|
Molekularformel |
C27H25N3O3 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
7-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C27H25N3O3/c1-16-7-5-6-8-23(16)30-17(2)29-22-13-19(9-10-20(22)27(30)31)26-21-15-25(33-4)24(32-3)14-18(21)11-12-28-26/h5-10,13-15H,11-12H2,1-4H3 |
InChI-Schlüssel |
VDKTUCBIXJLYCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)









![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
